molecular formula C12H13N3O2 B5743166 N'-(3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide

N'-(3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide

Cat. No.: B5743166
M. Wt: 231.25 g/mol
InChI Key: MISFZGTZCNYSIW-UHFFFAOYSA-N
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Description

N’-(3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential bioactive properties and its role as a precursor in the synthesis of various heterocyclic compounds.

Properties

IUPAC Name

N'-(3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-11-5-1-4-10(7-11)14-15-12(17)9-3-2-6-13-8-9/h2-3,6-8,14H,1,4-5H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISFZGTZCNYSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-(3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide typically involves the reaction of pyridine-3-carbohydrazide with 3-oxocyclohexen-1-yl derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

N’-(3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-(3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds, which are important in the development of new materials and pharmaceuticals.

    Biology: The compound’s bioactive properties make it a candidate for studying its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Medicine: Due to its potential bioactivity, the compound is investigated for its therapeutic applications, including its role in drug development.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific bioactivity being studied, such as its antimicrobial or anticancer properties.

Comparison with Similar Compounds

References

  • Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors
  • Facile synthesis and antiproliferative activity of new 3-cyanopyridines
  • Cyanoacetohydrazides in Synthesis of Heterocyclic Compounds

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